5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid 5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080421
InChI: InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11)
SMILES:
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18080421

Molecular Formula: C6H7IN2O2

Molecular Weight: 266.04 g/mol

* For research use only. Not for human or veterinary use.

5-iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol
IUPAC Name 5-iodo-1,3-dimethylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11)
Standard InChI Key KXAAUHVSKNAYSO-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C(=O)O)I)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at specific positions modulate its electronic and steric properties:

  • 1- and 3-positions: Methyl groups enhance lipophilicity and steric bulk, potentially influencing membrane permeability in biological systems.

  • 4-position: A carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation, critical for solubility and target interactions.

  • 5-position: An iodine atom provides a heavy halogen capable of halogen bonding and serving as a synthetic handle for further functionalization.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₇IN₂O₂
Molecular Weight266.04 g/mol
IUPAC Name5-Iodo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS NumberNot explicitly disclosed-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed industrial protocols remain proprietary, laboratory methods typically involve:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

  • Iodination: Electrophilic substitution using iodine or N-iodosuccinimide (NIS) under acidic conditions. Low temperatures (0–5°C) are critical to minimize polyiodination byproducts.

  • Methylation: Quaternization of nitrogen atoms using methylating agents like methyl iodide.

  • Carboxylic Acid Introduction: Hydrolysis of nitrile or ester precursors, though direct carboxylation strategies are less common.

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Halogen Handling: Iodine’s corrosivity necessitates specialized reactor materials (e.g., glass-lined steel).

  • Purification: Chromatography is impractical at scale; crystallization or distillation optimizations are prioritized.

Comparative Analysis with Analogues

Table 2: Comparison with Related Pyrazole Derivatives

CompoundKey DifferencesBioactivity Highlights
3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid Iodine at 3-positionReduced COX-2 selectivity vs. 5-iodo isomer
5-Iodo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid Aryl substitution at 1-positionEnhanced SDH inhibition (fungicidal)
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrileNitrile vs. carboxylic acidGreater metabolic stability but lower solubility

Structure-Activity Relationships (SAR)

  • Iodine Position: 5-Iodo substitution optimizes steric compatibility with enzymatic active sites compared to 3-iodo isomers .

  • N-Substituents: Dimethyl groups at 1- and 3-positions balance lipophilicity and metabolic stability better than bulkier aryl groups .

Applications in Drug Discovery and Development

Lead Optimization

The carboxylic acid group enables derivatization into:

  • Amides: For improved blood-brain barrier penetration.

  • Esters: Prodrug strategies to enhance oral bioavailability.

Case Studies

  • Antitubercular Agents: Pyrazole-4-carboxylic acid derivatives exhibit MIC values <1 µg/mL against Mycobacterium tuberculosis H37Rv.

  • COX-2 Inhibitors: Analogues show IC₅₀ values comparable to celecoxib in in vitro assays.

Future Research Directions

  • Targeted Delivery Systems: Liposome or nanoparticle formulations to address solubility limitations.

  • Halogen Exchange Chemistry: Exploring radioiodination for imaging/therapeutic applications.

  • Computational Modeling: QSAR studies to predict novel derivatives with optimized ADMET profiles.

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